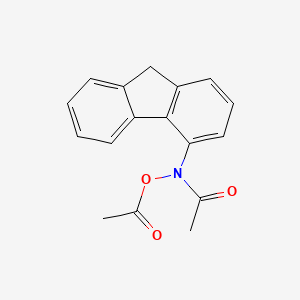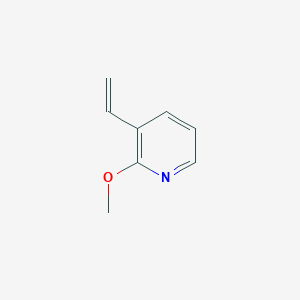
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Functional Group Introduction: Introduction of the ethyl and fluoro groups can be achieved through electrophilic aromatic substitution reactions.
Cyclization: The formation of the 1(2H)-naphthalenone structure may involve cyclization reactions under acidic or basic conditions.
Reduction: The final step may include reduction reactions to obtain the 3,4-dihydro- form.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized ketones, while reduction may produce fully saturated hydrocarbons.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1(2H)-Naphthalenone: The parent compound without ethyl and fluoro substituents.
7-Ethyl-1(2H)-Naphthalenone: A similar compound with only the ethyl substituent.
5-Fluoro-1(2H)-Naphthalenone: A similar compound with only the fluoro substituent.
属性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC 名称 |
7-ethyl-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO/c1-2-8-6-10-9(11(13)7-8)4-3-5-12(10)14/h6-7H,2-5H2,1H3 |
InChI 键 |
NAEXNBJRZGXWOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(CCCC2=O)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















